A Technical Guide to the Structure Elucidation of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one
A Technical Guide to the Structure Elucidation of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one
This in-depth technical guide provides a comprehensive overview of the analytical methodologies for the definitive structure elucidation of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one, a key intermediate in the synthesis of kinase inhibitors.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental choices, ensuring a robust and self-validating analytical workflow.
Introduction
6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (C₈H₆ClN₃O, M.W.: 195.61 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3] Its role as a building block for potent kinase inhibitors necessitates an unambiguous confirmation of its chemical structure.[1][4] The pyrido[3,4-d]pyrimidine core presents a unique arrangement of nitrogen atoms, a chloro substituent, and a methyl group, all of which contribute to its reactivity and biological activity. This guide will detail a multi-technique approach, leveraging the strengths of mass spectrometry, nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography to provide an irrefutable structural assignment.
Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation Pathway
Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight and obtaining crucial information about the compound's elemental composition and structural fragments.[5] For 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one, both low-resolution and high-resolution mass spectrometry offer complementary insights.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Instrumentation : A double-focusing magnetic sector or a time-of-flight (TOF) mass spectrometer.
-
Ionization Method : Electron Ionization (EI) at 70 eV.[5]
-
Sample Introduction : A direct insertion probe is used for the solid sample.
-
Ion Source Temperature : Maintained at approximately 200°C.[5]
-
Data Acquisition : Data is collected in full scan mode over a mass-to-charge (m/z) range of 50-500.
Expected Data and Interpretation
The mass spectrum is expected to exhibit a distinct molecular ion peak cluster. Due to the presence of a chlorine atom, the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, with a characteristic isotopic abundance ratio of approximately 3:1.
| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |
| 195/197 | [C₈H₆ClN₃O]⁺ | Molecular ion, confirming the molecular weight and presence of chlorine. |
| 167/169 | [M - CO]⁺ | Loss of a carbonyl group, characteristic of pyrimidinone structures.[6][7] |
| 139/141 | [M - CO - HCN]⁺ | Subsequent loss of hydrogen cyanide, indicating the fragmentation of the pyrimidine ring. |
| 132 | [M - Cl]⁺ | Loss of the chlorine radical, helps to confirm the presence and location of the substituent. |
| 104 | [C₅H₄N₂Cl]⁺ | Fragment corresponding to the chlorinated pyridine portion of the molecule. |
High-Resolution Mass Spectrometry (HRMS)
HRMS is crucial for confirming the elemental composition. The exact mass of the molecular ion is measured and compared with the theoretical mass.
-
Theoretical Mass of [C₈H₆³⁵ClN₃O]⁺ : 195.0227
-
Expected HRMS Result : 195.0225 ± 0.0005
This high degree of accuracy provides unequivocal confirmation of the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is the most powerful technique for elucidating the detailed connectivity of atoms in a molecule.[8][9] A suite of 1D and 2D NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond correlations.
Experimental Protocol: NMR Analysis
-
Spectrometer : A 400 MHz or higher field NMR spectrometer.
-
Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's potential for hydrogen bonding and moderate polarity.
-
Experiments :
-
¹H NMR
-
¹³C NMR
-
Distortionless Enhancement by Polarization Transfer (DEPT-135)
-
¹H-¹H Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
Predicted ¹H and ¹³C NMR Data and Assignments
The expected chemical shifts are based on the analysis of similar heterocyclic systems.
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
| 1 (NH) | ~12.5 | br s | 1H | - | - |
| 2-CH₃ | ~2.4 | s | 3H | ~20 | CH₃ |
| 4 (C=O) | - | - | - | ~160 | - |
| 5 (CH) | ~8.5 | s | 1H | ~145 | CH |
| 6 (C-Cl) | - | - | - | ~150 | - |
| 7 (CH) | ~7.8 | s | 1H | ~115 | CH |
| 8a (C) | - | - | - | ~155 | - |
| 4a (C) | - | - | - | ~118 | - |
2D NMR Correlation Analysis
-
COSY : No significant ¹H-¹H correlations are expected due to the isolated nature of the aromatic protons and the methyl group.
-
HSQC : This experiment will directly correlate the proton signals to their attached carbon atoms:
-
δ 2.4 (¹H) with δ ~20 (¹³C)
-
δ 8.5 (¹H) with δ ~145 (¹³C)
-
δ 7.8 (¹H) with δ ~115 (¹³C)
-
-
HMBC : This is the key experiment for establishing the overall framework of the molecule by identifying 2- and 3-bond correlations.
-
The methyl protons (δ ~2.4) are expected to show correlations to the carbon at position 2 and the carbonyl carbon at position 4.
-
The NH proton (δ ~12.5) should show correlations to the carbonyl carbon (C4), C8a, and C4a.
-
The proton at position 5 (δ ~8.5) will likely correlate with C4, C7, and C8a.
-
The proton at position 7 (δ ~7.8) is expected to show correlations to C5, C6, and C8a.
-
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While MS and NMR provide strong evidence for the planar structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the atomic arrangement in three-dimensional space.[10][11]
Experimental Protocol: Crystallization and Data Collection
-
Crystallization :
-
Dissolve the compound in a suitable solvent (e.g., hot ethanol, methanol, or a mixture of DMF and water).
-
Employ slow evaporation or vapor diffusion techniques to grow single crystals.[12]
-
Prepare a nearly saturated solution (5-20 mg/mL) and filter it to remove any impurities.[12]
-
Allow the solution to stand undisturbed in a vibration-free environment.
-
-
Data Collection :
-
Structure Solution and Refinement :
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined to obtain the final crystal structure.
-
Expected Structural Features
The X-ray crystal structure will confirm:
-
The planar nature of the fused pyrido[3,4-d]pyrimidine ring system.
-
The precise bond lengths and angles, which can provide insight into the electronic nature of the molecule.
-
The intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, which dictate the crystal packing.
Workflow and Data Integration
The following diagram illustrates the integrated workflow for the structure elucidation of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one.
Caption: Integrated workflow for the structure elucidation of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one.
Conclusion
The structural elucidation of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is achieved through a synergistic application of mass spectrometry, NMR spectroscopy, and single-crystal X-ray crystallography. Each technique provides a unique and essential piece of the structural puzzle. The combination of these methods allows for an unambiguous and confident assignment of the molecular structure, which is a critical prerequisite for its application in drug discovery and development. This guide outlines a robust and scientifically sound approach, ensuring the integrity and validity of the structural data.
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Pyridopyrimidinone Derivatives as ΙDNAG-Quadruplex-Stabilizing Agents: Design, Synthesis and Biophysical Studies - TCG Lifesciences Global CRO & CDMO. Available from: [Link]
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